The compound 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one is a complex organic molecule notable for its intricate structure and potential biological activities. This molecule features a pyrimidine core fused with various functional groups, including a piperidine ring and a chloropyridine moiety. Such structural diversity suggests its applicability in medicinal chemistry, particularly in developing pharmaceuticals targeting specific diseases.
Information regarding this compound can be sourced from chemical databases and literature, including PubChem and ChemSpider, which provide detailed chemical properties and synthesis methods. The compound is cataloged under the CAS number 2549028-33-1, facilitating easier reference in scientific research.
This compound falls under the category of heterocyclic organic compounds, specifically pyrimidines, which are known for their diverse biological activities. Its classification as a potential pharmaceutical agent stems from its structural components that may interact with various biological targets.
The synthesis of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one can be approached through several synthetic routes:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to achieve high yields and purity. Analytical techniques like NMR (Nuclear Magnetic Resonance) spectroscopy and HPLC (High Performance Liquid Chromatography) are often employed to characterize the synthesized compound.
The molecular structure of this compound is characterized by:
The molecular formula is , with a molecular weight of approximately 318.80 g/mol. The structure can be represented using SMILES notation: Cc1ccnc(N2CCC(COc3ccncc3Cl)CC2)n1
.
The compound is expected to undergo various chemical reactions due to its functional groups:
Understanding these reactions is crucial for modifying the compound's structure to optimize its pharmacological properties or to create analogs with enhanced efficacy.
The mechanism of action for this compound is hypothesized based on its structural features:
Preliminary studies indicate that compounds with similar structures exhibit significant biological activity against cancer cell lines, suggesting that this compound may also possess antitumor properties through mechanisms such as apoptosis induction or cell cycle arrest.
While specific physical properties such as melting point and boiling point are not readily available, the compound's solubility in organic solvents is expected due to its lipophilic nature imparted by the chloropyridine group.
Chemical stability studies indicate that the compound remains stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
Relevant data from chemical databases provide insights into its reactivity profile and potential interactions with other chemical entities.
The applications of 3-[2-(4-{[(3-chloropyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-oxoethyl]-6-methyl-3,4-dihydropyrimidin-4-one include:
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 2508-19-2
CAS No.: